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molecular formula C14H22N2 B8508403 4-(Mesitylamino)piperidine

4-(Mesitylamino)piperidine

Cat. No. B8508403
M. Wt: 218.34 g/mol
InChI Key: HTRNXXOBBPXKDN-UHFFFAOYSA-N
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Patent
US07601843B2

Procedure details

After adding trifluoroacetic acid (10 mL) to a solution of tert-butyl 4-(mesitylamino)piperidine-1-carboxylate (5.71 g, 17.9 mmol) in methylene chloride (30 mL), the mixture was stirred at room temperature for 22 hours and then concentrated under reduced pressure. The residue was dissolved in methanol (10 mL), toluene (20 mL) was added, and concentration under reduced pressure was repeated. The residue was purified by silica gel column chromatography (75 g NH silica Chromatorex DM2035, hexane:ethyl acetate=4:1-1:1-chloroform:methanol=10:1) to obtain the title compound as a brown solid (3.57 g) (65% yield, 2 steps).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(mesitylamino)piperidine-1-carboxylate
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]1([CH3:30])[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[C:9]=1[NH:16][CH:17]1[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]1>C(Cl)Cl>[C:10]1([CH3:15])[CH:11]=[C:12]([CH3:14])[CH:13]=[C:8]([CH3:30])[C:9]=1[NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(mesitylamino)piperidine-1-carboxylate
Quantity
5.71 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)NC1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (10 mL)
ADDITION
Type
ADDITION
Details
toluene (20 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (75 g NH silica Chromatorex DM2035, hexane:ethyl acetate=4:1-1:1-chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)NC1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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